molecular formula C21H14ClN7O2S2 B2975512 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-29-3

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No. B2975512
CAS RN: 690960-29-3
M. Wt: 495.96
InChI Key: ZSPNUFNSAYVLAZ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H14ClN7O2S2 and its molecular weight is 495.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • This compound exhibits potential in cancer research, particularly in drug design for anticancer properties. A study highlights the use of a similar molecule in the development of anticancer drugs, focusing on a cost-effective synthesis approach (Yushyn, Holota, & Lesyk, 2022).

Drug Design and Synthesis

  • The compound is significant in the field of drug design and synthesis, especially for developing drugs with anti-inflammatory and analgesic effects. A related study explores the computational and pharmacological potential of novel derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).

Synthesis of Novel Derivatives

  • Research shows the synthesis of novel derivatives of this compound, which are important in creating new families of drugs. This is exemplified in a study that synthesizes new spiro-indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Hosseini et al., 2021).

Glutaminase Inhibition

  • The compound plays a role in the development of glutaminase inhibitors, which are crucial in cancer treatment. Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs shows the potential for kidney-type glutaminase inhibition (Shukla et al., 2012).

Antitumor Activity

  • The compound has applications in antitumor activity research. One study focuses on the synthesis and in vitro evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antibacterial and Antifungal Activity

  • The compound is also used in synthesizing derivatives with antibacterial and antifungal properties. A study on the synthesis of new 2-thiouracil-5-sulphonamide derivatives highlights their antibacterial and antifungal activity (Fathalla, Awad, & Mohamed, 2005).

QSAR Studies for Antibacterial Agents

  • QSAR (Quantitative Structure-Activity Relationship) studies involving this compound aid in understanding and predicting antibacterial activity. An example is the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents (Desai et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which is synthesized from 4-chloroacetophenone, phenylhydrazine, and thiourea. The second intermediate is the 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine, which is synthesized from 4-chlorobenzenesulfonyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)glycine and triethylamine to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide.", "Starting Materials": [ "4-chloroacetophenone", "phenylhydrazine", "thiourea", "4-chlorobenzenesulfonyl chloride", "hydrazine hydrate", "N-(tert-butoxycarbonyl)glycine", "triethylamine" ], "Reaction": [ "Synthesis of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol: 4-chloroacetophenone, phenylhydrazine, and thiourea are refluxed in ethanol to form the intermediate.", "Synthesis of 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine: 4-chlorobenzenesulfonyl chloride is reacted with hydrazine hydrate in ethanol to form the intermediate.", "Coupling of intermediates: The two intermediates are coupled using N-(tert-butoxycarbonyl)glycine and triethylamine in DMF to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide." ] }

CAS RN

690960-29-3

Product Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Molecular Formula

C21H14ClN7O2S2

Molecular Weight

495.96

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H14ClN7O2S2/c22-13-8-6-12(7-9-13)18-26-20(28-33-18)24-16(30)11-32-21-25-17-15(10-23-27-17)19(31)29(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,23,27)(H,24,28,30)

InChI Key

ZSPNUFNSAYVLAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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